An In-depth Technical Analysis of N-(Prop-2-yn-1-yl)oxazol-2-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Analysis of N-(Prop-2-yn-1-yl)oxazol-2-amine: Synthesis, Characterization, and Potential Applications
Affiliation: Google Research
Abstract
This whitepaper provides a detailed technical guide on the molecular structure, proposed synthesis, and analytical characterization of N-(Prop-2-yn-1-yl)oxazol-2-amine. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a robust profile by analyzing its constituent functional groups—the oxazol-2-amine core and the N-propargyl substituent. We present a plausible synthetic route, predicted analytical data based on analogous structures, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in novel heterocyclic compounds.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a propargyl group (prop-2-yn-1-yl) to a pharmacologically active scaffold is a common strategy in drug design to introduce conformational rigidity, provide a handle for further "click" chemistry modifications, or to act as a specific inhibitor for certain enzymes.
This document focuses on the hypothetical molecule N-(Prop-2-yn-1-yl)oxazol-2-amine, which combines the oxazol-2-amine core with a reactive propargyl group. We will explore its structural characteristics, propose a synthetic pathway, and predict its spectroscopic signature.
Molecular Structure and Properties
The core structure of N-(Prop-2-yn-1-yl)oxazol-2-amine consists of a 5-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. The amine group at the 2-position is substituted with a propargyl group, which features a terminal alkyne.
Predicted Physicochemical Properties
Based on its constituent parts, the following properties can be predicted.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₆H₆N₂O | Sum of atoms in oxazol-2-amine (C₃H₄N₂O) and propargyl group (C₃H₃) minus H at amine |
| Molecular Weight | ~122.13 g/mol | Calculated from the molecular formula |
| Appearance | Likely a crystalline solid at room temperature | Based on similar N-substituted heterocyclic amines[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane | General solubility of similar small organic molecules[4] |
Proposed Synthesis
A plausible synthetic route for N-(Prop-2-yn-1-yl)oxazol-2-amine can be conceptualized in two main stages: the synthesis of the oxazol-2-amine precursor, followed by N-alkylation with a propargylating agent.
Stage 1: Synthesis of Oxazol-2-amine
Oxazol-2-amine can be synthesized from the reaction of cyanamide with a 2-hydroxyacetaldehyde precursor in the presence of a base.[5]
Stage 2: N-Alkylation of Oxazol-2-amine
The second stage involves the N-alkylation of the synthesized oxazol-2-amine with propargyl bromide. This reaction is analogous to the synthesis of N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine.[4]
Experimental Protocols
Synthesis of N-(Prop-2-yn-1-yl)oxazol-2-amine
Materials:
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Oxazol-2-amine
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Propargyl bromide (80% solution in toluene)
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Anhydrous potassium carbonate (K₂CO₃)
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Potassium iodide (KI)
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Dry acetone
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Dichloromethane (DCM)
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Hexane
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Methanol (MeOH)
Procedure:
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To a solution of oxazol-2-amine (1 equivalent) in dry acetone, add anhydrous K₂CO₃ (5 equivalents).
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Reflux the reaction mixture for 20-30 minutes.
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Add KI (0.5 equivalents) and propargyl bromide (1.2 equivalents) to the mixture.
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Continue to reflux the reaction mixture for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the filtrate in vacuo to obtain the crude product.
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Purify the crude product by column chromatography using a hexane:dichloromethane gradient as the eluent.[4]
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The final product can be further purified by recrystallization from a hexane:dichloromethane mixture to obtain crystals suitable for analysis.[4]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer.
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The sample should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
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Chemical shifts (δ) are reported in parts per million (ppm).
Mass Spectrometry (MS):
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Low-resolution mass spectrometry can be performed using an electrospray ionization (ESI) source in positive ion mode to determine the molecular weight.
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy:
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IR spectra can be recorded on an FTIR spectrometer to identify characteristic functional group vibrations.
Predicted Analytical Data
The following tables summarize the predicted spectroscopic data for N-(Prop-2-yn-1-yl)oxazol-2-amine, based on the known data for oxazol-2-amine[5] and N-propargylated amines.[4]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0 - 7.2 | d | 1H | H4 (oxazole ring) | Corresponds to the oxazole ring protons, similar to oxazol-2-amine.[5] |
| ~6.6 - 6.8 | d | 1H | H5 (oxazole ring) | Corresponds to the oxazole ring protons, similar to oxazol-2-amine.[5] |
| ~5.5 - 6.0 | br s | 1H | NH | Broad singlet for the amine proton. |
| ~4.1 - 4.3 | d | 2H | CH₂ (propargyl) | Methylene protons adjacent to the nitrogen, similar to related structures.[4] |
| ~2.2 - 2.4 | t | 1H | CH (alkyne) | Terminal alkyne proton. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 - 160 | C2 (C=N of oxazole) | Carbon attached to two heteroatoms. |
| ~135 - 138 | C4 (oxazole ring) | Olefinic carbon in the oxazole ring. |
| ~125 - 128 | C5 (oxazole ring) | Olefinic carbon in the oxazole ring. |
| ~78 - 82 | C≡CH (alkyne) | Quaternary carbon of the alkyne. |
| ~71 - 74 | C≡CH (alkyne) | Terminal carbon of the alkyne. |
| ~35 - 40 | CH₂ (propargyl) | Methylene carbon adjacent to the nitrogen. |
Table 3: Predicted MS and IR Data
| Technique | Predicted Value/Peak | Assignment |
| MS (ESI+) | m/z ≈ 123.05 [M+H]⁺ | Protonated molecular ion |
| HRMS (ESI+) | Calculated for C₆H₇N₂O: ~123.0558 | Confirms elemental composition |
| IR (cm⁻¹) | ~3300 (sharp), ~3250 (broad), ~2120 (weak), ~1650 (strong) | C≡C-H stretch, N-H stretch, C≡C stretch, C=N stretch |
Logical Workflow and Visualization
The overall process for the synthesis and characterization of N-(Prop-2-yn-1-yl)oxazol-2-amine can be visualized as a logical workflow.
References
- 1. Buy N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine (EVT-2805796) | 1436314-56-5 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazole-2-amine | 4570-45-0 [chemicalbook.com]
